![molecular formula C11H13NO4 B1526815 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid CAS No. 1249109-09-8](/img/structure/B1526815.png)
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
Overview
Description
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a chemical compound with the CAS Number: 1249109-09-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is {3- [2- (methylamino)-2-oxoethoxy]phenyl}acetic acid .
Molecular Structure Analysis
The InChI code for 2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is 1S/C11H13NO4/c1-12-10 (13)7-16-9-4-2-3-8 (5-9)6-11 (14)15/h2-5H,6-7H2,1H3, (H,12,13) (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Novel Compound Synthesis
Research has demonstrated the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, including derivatives of 2-methylindole-3-acetic acid, showcasing the compound's utility in creating new chemical entities with potential biological activities (Wang et al., 2016).
Thermodynamic Studies
The thermodynamic properties of enantioseparation of phenylcarbamic acid derivatives, including methoxy-phenylcarbamic acid esters, have been studied, highlighting their significance in understanding the chiral recognition mechanisms during high-performance liquid chromatography (HPLC) separation processes (Dungelová et al., 2004).
Antimicrobial Compound Development
A study on the synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activities, indicating the compound's application in developing new antimicrobial agents (Noolvi et al., 2016).
Material Science and Biochemistry
Fluorescent Labeling
Research into novel stable fluorophores, such as 6-methoxy-4-quinolone derived from 5-methoxyindole-3-acetic acid, showcases the application of these compounds in biomedical analysis, offering strong fluorescence across a wide pH range in aqueous media. This property is advantageous for fluorescent labeling in various biochemical assays (Hirano et al., 2004).
Metabolism Studies in Fish
The metabolism of compounds such as 3,4-dihydroxyphenylacetic acid in fish has been investigated to understand methylation reactions, with findings indicating the conversion to methoxy derivatives. This research provides insights into environmental and pharmaceutical compound processing in aquatic organisms (Scheline, 1962).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
properties
IUPAC Name |
2-[3-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDRGXGZRQCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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